molecular formula C21H23N7O2 B11294983 3-(1H-imidazol-1-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine

3-(1H-imidazol-1-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine

Cat. No.: B11294983
M. Wt: 405.5 g/mol
InChI Key: SAQGBUHBMHHBPK-UHFFFAOYSA-N
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Description

3-(1H-IMIDAZOL-1-YL)PROPYLOXY]PHENYL}METHYL)AMINE is a complex organic compound that features both imidazole and tetrazole functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-IMIDAZOL-1-YL)PROPYLOXY]PHENYL}METHYL)AMINE likely involves multiple steps, including the formation of the imidazole and tetrazole rings, followed by their coupling to the propyl and phenyl groups, respectively. Typical reaction conditions might include:

    Imidazole formation: Cyclization reactions involving aldehydes and amines.

    Tetrazole formation: Cycloaddition reactions involving azides and nitriles.

    Coupling reactions: Use of coupling agents like EDCI or DCC in the presence of catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or amine groups.

    Reduction: Reduction reactions could target the imidazole or tetrazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, it might find applications in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-IMIDAZOL-1-YL)PROPYLOXY]PHENYL}METHYL)AMINE: is unique due to its combination of imidazole and tetrazole rings.

    Other similar compounds: Imidazole derivatives, tetrazole derivatives, and other heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

3-imidazol-1-yl-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C21H23N7O2/c1-29-20-14-17(15-22-10-5-12-27-13-11-23-16-27)8-9-19(20)30-21-24-25-26-28(21)18-6-3-2-4-7-18/h2-4,6-9,11,13-14,16,22H,5,10,12,15H2,1H3

InChI Key

SAQGBUHBMHHBPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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